

Spectroscopic Profile of 5-Fluorosalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Fluorosalicylaldehyde** (CAS No: 347-54-6), a valuable building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **5-Fluorosalicylaldehyde**, acquired from the Spectral Database for Organic Compounds (SDBS). This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **5-Fluorosalicylaldehyde**, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|---------------------|--------------------------|------------|
| 10.89 | Singlet | - | OH |
| 9.83 | Singlet | - | CHO |
| 7.35 | Doublet of Doublets | 9.1, 3.2 | H-3 |
| 7.27 | Doublet of Doublets | 9.1, 4.5 | H-4 |
| 7.03 | Triplet of Doublets | 9.1, 3.2 | H-6 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 195.5 | CHO |
| 158.4 (d, J=241.9 Hz) | C-5 |
| 156.4 | C-2 |
| 123.6 (d, J=23.8 Hz) | C-4 |
| 122.0 (d, J=7.6 Hz) | C-6 |
| 120.3 | C-1 |
| 119.3 (d, J=22.9 Hz) | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluorosalicylaldehyde** highlights the presence of its key functional groups through characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3070 | Weak | O-H Stretch (intramolecularly hydrogen-bonded) |
| 2860 | Weak | C-H Stretch (aldehyde) |
| 1668 | Strong | C=O Stretch (aldehyde) |
| 1605 | Medium | C=C Stretch (aromatic) |
| 1485 | Strong | C-C Stretch (aromatic) |
| 1288 | Strong | C-O Stretch (phenol) |
| 1178 | Strong | C-F Stretch |
| 874, 804 | Strong | C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **5-Fluorosalicylaldehyde**.

Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 140 | 100 | [M] ⁺ (Molecular Ion) |
| 139 | 95 | [M-H] ⁺ |
| 111 | 20 | [M-CHO] ⁺ |
| 83 | 15 | [M-CHO-CO] ⁺ |
| 63 | 10 | [C ₅ H ₃] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR: A sample of 5-10 mg of **5-Fluorosalicylaldehyde** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton broadband decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of **5-Fluorosalicylaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly onto the ATR crystal.

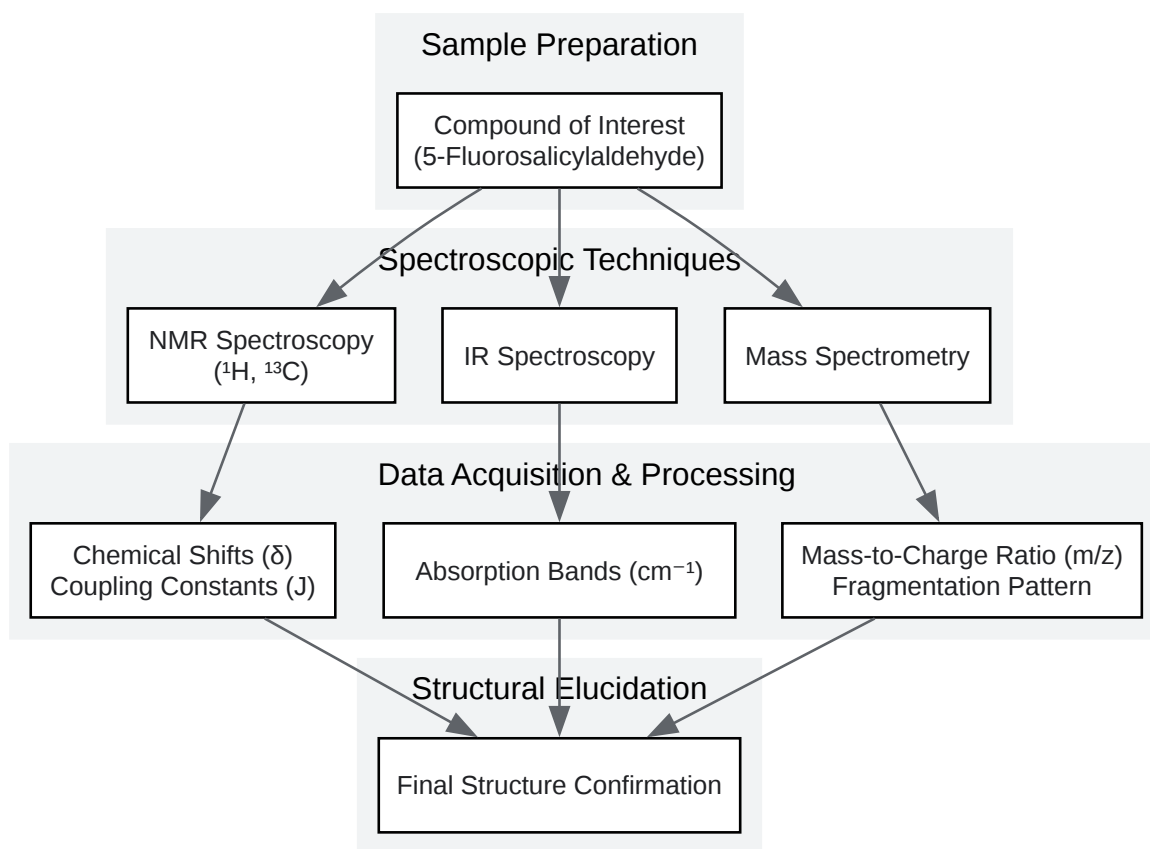
Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Fluorosalicylaldehyde**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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